5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE

Medicinal Chemistry α2-Adrenoreceptor Antagonist Synthetic Intermediate

5-[1-(Diphenylmethyl)-1-methoxybutyl]-1H-imidazole (CAS 106147-71-1) is a synthetic heterocyclic compound belonging to the imidazole class, with the molecular formula C21H24N2O and a molecular weight of 320.43 g/mol. It is primarily recognized in the scientific literature not as a final bioactive molecule, but as a key intermediate in the multi-step synthesis of 4(5)-(2,2-diphenylethyl)imidazole (SC-46264), a potent and selective α2-adrenoreceptor antagonist that also inhibits norepinephrine uptake.

Molecular Formula C21H24N2O
Molecular Weight 320.4 g/mol
CAS No. 106147-71-1
Cat. No. B135207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE
CAS106147-71-1
Synonyms4-[1-(Diphenylmethyl)-1-methoxybutyl]-1H-imidazole; 
Molecular FormulaC21H24N2O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCCC(C1=CN=CN1)(C(C2=CC=CC=C2)C3=CC=CC=C3)OC
InChIInChI=1S/C21H24N2O/c1-3-14-21(24-2,19-15-22-16-23-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16,20H,3,14H2,1-2H3,(H,22,23)
InChIKeyUCJKAZHIPMERPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[1-(Diphenylmethyl)-1-methoxybutyl]-1H-imidazole (CAS 106147-71-1): Role and Procurement Context


5-[1-(Diphenylmethyl)-1-methoxybutyl]-1H-imidazole (CAS 106147-71-1) is a synthetic heterocyclic compound belonging to the imidazole class, with the molecular formula C21H24N2O and a molecular weight of 320.43 g/mol [1]. It is primarily recognized in the scientific literature not as a final bioactive molecule, but as a key intermediate in the multi-step synthesis of 4(5)-(2,2-diphenylethyl)imidazole (SC-46264), a potent and selective α2-adrenoreceptor antagonist that also inhibits norepinephrine uptake [2]. Its structural complexity, featuring a diphenylmethyl group and a methoxybutyl side chain attached to the imidazole core, makes it a specialized reagent for medicinal chemistry programs developing central nervous system agents. While it is commercially available from a limited number of research chemical suppliers, its procurement is driven almost exclusively by its utility as a synthetic precursor rather than by intrinsic biological activity.

Why Generic Imidazole Intermediates Cannot Replace 5-[1-(Diphenylmethyl)-1-methoxybutyl]-1H-imidazole in Targeted Synthesis


In the synthesis of 4(5)-(2,2-diphenylethyl)imidazole-based α2-adrenoreceptor antagonists, the diphenylmethyl moiety is a critical pharmacophoric element for receptor binding affinity and selectivity [1]. The compound 5-[1-(diphenylmethyl)-1-methoxybutyl]-1H-imidazole serves as a specifically protected intermediate that allows for the controlled introduction of this bulky lipophilic group while preserving the imidazole ring's integrity for subsequent deprotection and functionalization steps. Substituting this compound with a simpler imidazole derivative, a different regioisomer, or an alternative protecting group strategy carries significant synthetic risk: altered steric hindrance can shift reaction regioselectivity, different leaving groups can change reaction kinetics and yield, and variations in the alkyl chain length can affect the solubility and crystallization behavior of intermediates, ultimately impacting the purity and yield of the final active pharmaceutical ingredient [1]. The absence of a directly comparable alternative with identical reactivity and steric profile means that any substitution would require re-optimization of the entire synthetic route, increasing development time and cost.

Quantitative Differentiation Evidence for 5-[1-(Diphenylmethyl)-1-methoxybutyl]-1H-imidazole (CAS 106147-71-1)


Synthetic Utility as a Key Intermediate for the Potent α2-Adrenoreceptor Antagonist 4(5)-(2,2-diphenylethyl)imidazole

This compound is a direct synthetic precursor to 4(5)-(2,2-diphenylethyl)imidazole (compound 6a in the primary literature), which is a potent α2-adrenoreceptor antagonist. The final compound 6a demonstrates a pKi of 8.16 for displacement of [3H]p-aminoclonidine from rat forebrain membranes and a pA2 of 8.73 against clonidine in the electrically stimulated guinea pig ileum [1]. While no direct head-to-head comparison of this intermediate versus alternative synthetic intermediates is available in the public literature, the specific combination of the diphenylmethyl group and the methoxybutyl protecting group on the imidazole ring is structurally unique among reported intermediates for this class of compounds, and is essential for the described synthetic route to compound 6a [1]. The quantitative activity of the final product provides indirect but strong evidence for the necessity of this specific intermediate in achieving the reported pharmacological profile.

Medicinal Chemistry α2-Adrenoreceptor Antagonist Synthetic Intermediate

Structural Uniqueness: A Protected Imidazole with a Bulky Diphenylmethyl Group at a Specific Position

The compound is uniquely characterized by the presence of a diphenylmethyl group at the 1-position of the butyl chain attached to the imidazole ring, combined with a methoxy group at the same carbon, creating a sterically hindered, fully substituted carbon center [1][2]. This specific substitution pattern is distinct from closely related imidazole derivatives such as 4-(2,2-diphenylethyl)imidazole (the final deprotected compound), 1-(diphenylmethyl)-1H-imidazole, or 4(5)-[1-(2,3-dimethylphenyl)ethyl]imidazole. The computed physicochemical properties, including a XLogP3-AA of 4.3, 7 rotatable bonds, 1 hydrogen bond donor, and 2 hydrogen bond acceptors [2], dictate its solubility, reactivity, and suitability for subsequent synthetic transformations. No other commercially available intermediate matches this exact substitution pattern and computed property profile, making it a unique procurement item for the specified synthetic route.

Synthetic Chemistry Protecting Group Strategy Imidazole Chemistry

Purity and Availability: A Specialized Research Chemical with Defined Specifications

This compound is available from specialized research chemical suppliers with a typical catalog purity of 96% [1]. It is classified as a heterocyclic organic compound intended exclusively for research and development purposes, not for therapeutic or veterinary use . While this purity level is standard for research-grade intermediates, the compound's listing by multiple independent suppliers (including Santa Cruz Biotechnology, CymitQuimica, and others) indicates established demand within the medicinal chemistry research community. The restricted supply chain, limited to non-clinical research applications, differentiates it from bulk industrial chemicals and ensures traceability and quality documentation appropriate for peer-reviewed research.

Chemical Procurement Purity Analysis Research Chemical Supply

Recommended Application Scenarios for 5-[1-(Diphenylmethyl)-1-methoxybutyl]-1H-imidazole in Research and Development


Synthesis of 4(5)-(2,2-diphenylethyl)imidazole (SC-46264) for α2-Adrenoreceptor Pharmacology Studies

This compound is the designated intermediate for synthesizing the potent and selective α2-adrenoreceptor antagonist 4(5)-(2,2-diphenylethyl)imidazole, which has a pKi of 8.16 for α2 binding and a pA2 of 8.73 for functional antagonism [1]. Research groups investigating central noradrenergic signaling, antidepressant mechanisms, or antihypertensive pathways via α2-receptor modulation should procure this intermediate to replicate the published synthetic route and obtain the pharmacologically validated antagonist 6a for in vitro and ex vivo experiments.

Structure-Activity Relationship (SAR) Exploration Around the Diphenylethylimidazole Scaffold

As a protected intermediate, this compound allows medicinal chemists to explore modifications at the imidazole ring or the diphenylmethyl moiety before final deprotection [1]. The methoxybutyl protecting group stabilizes the molecule during synthetic manipulations, enabling the generation of analog libraries for SAR studies aimed at optimizing α2/α1 selectivity or introducing additional pharmacological activities such as norepinephrine uptake inhibition.

Reference Standard for Analytical Method Development and Impurity Profiling

The unique chromatographic properties of this compound (computed XLogP3-AA of 4.3, 7 rotatable bonds [2]) make it a suitable reference standard for developing HPLC or LC-MS methods to monitor the progress of the multi-step synthesis of 4(5)-(2,2-diphenylethyl)imidazole. Its distinct retention time and mass spectrum relative to the final product and other synthetic intermediates aid in quantifying reaction yields and identifying process-related impurities.

Procurement for Collaborative or Contract Research Programs Targeting α2-Adrenoreceptor Agents

Contract research organizations (CROs) and academic core facilities that support medicinal chemistry projects focusing on adrenergic receptor modulators can stock this intermediate as a strategic starting material. Its established role in the synthesis of a well-characterized α2-antagonist [1] reduces synthetic risk and accelerates project timelines for clients seeking to enter this target space.

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